

In vivo validation of 2-Chloro-N-(4-fluorophenyl)nicotinamide activity

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Compound of Interest

Compound Name: 2-Chloro-N-(4-fluorophenyl)nicotinamide

CAS No.: 57841-99-3

Cat. No.: B2964332

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In Vivo Validation Guide: 2-Chloro-N-(4-fluorophenyl)nicotinamide

Executive Summary & Compound Positioning

2-Chloro-N-(4-fluorophenyl)nicotinamide is a synthetic small molecule belonging to the 2-chloro-nicotinamide class. This scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a core for Succinate Dehydrogenase Inhibitors (SDHIs) in agrochemistry (e.g., Boscalid analogs) and Kinase/Enzyme Inhibitors in oncology and immunology.

Unlike the bulky bi-aryl structure of Boscalid, the 4-fluorophenyl moiety in this compound suggests a focus on metabolic stability and lipophilicity optimization, potentially targeting mitochondrial complex II (SDH) or specific Transient Receptor Potential (TRP) channels.

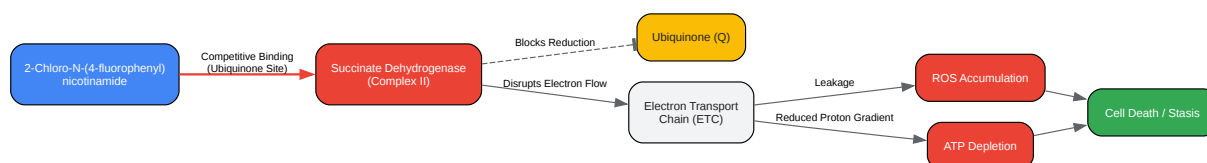
This guide outlines the rigorous in vivo validation framework required to benchmark this compound against industry standards, focusing on Pharmacokinetics (PK), Maximum Tolerated Dose (MTD), and Efficacy Models.

Mechanistic Positioning & Pathway Analysis

To validate activity *in vivo*, one must first confirm the molecular initiating event. Based on the 2-chloro-nicotinamide core, the primary putative target is the Ubiquinone-binding site (Site II) of Succinate Dehydrogenase (Complex II) or related kinase pockets.

Figure 1: Putative Mechanism of Action (SDH Inhibition)

The following diagram illustrates the interference of the compound with the Electron Transport Chain (ETC), leading to ROS generation and cellular apoptosis/stasis.



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Caption: Figure 1. Mechanism of Action: The compound competes with Ubiquinone at Complex II, disrupting mitochondrial respiration.

Comparative Analysis: Candidate vs. Standards

For objective validation, the candidate must be benchmarked against established inhibitors. Boscalid serves as the structural reference for SDH inhibition, while Nicotinamide serves as the metabolic baseline.

Table 1: Physicochemical & Predicted Profile Comparison

Feature	Candidate: 2-Chloro-N-(4-fluorophenyl)nicotinamide	Standard: Boscalid	Control: Nicotinamide
Core Structure	2-Cl-Pyridine-3-carboxamide	2-Cl-Pyridine-3-carboxamide	Pyridine-3-carboxamide
N-Substituent	4-Fluorophenyl	4'-chlorobiphenyl-2-yl	Hydrogen
Molecular Weight	~250.66 g/mol	343.21 g/mol	122.12 g/mol
Lipophilicity (cLogP)	High (~2.5 - 3.0)	High (3.[1]7)	Low (-0.37)
Metabolic Stability	Enhanced (F-substitution blocks para-oxidation)	Moderate	Low (Rapid metabolism)
Target Affinity	Putative High (SDH/Kinase)	High (SDH)	Low (Vitamin precursor)

Key Insight: The 4-fluorophenyl group is a bioisostere designed to block metabolic clearance (CYP450 oxidation at the para-position), theoretically improving the half-life ($t_{1/2}$) compared to non-fluorinated analogs.

In Vivo Validation Protocols

To validate this compound, a three-phase workflow is required: PK Profiling, Toxicity Assessment, and Efficacy Testing.

Phase 1: Pharmacokinetics (PK) & Bioavailability

Objective: Determine if the compound reaches therapeutic concentrations in plasma.

Protocol:

- Subjects: Male Sprague-Dawley Rats (n=3 per group).
- Administration:

- IV Group: 2 mg/kg (Vehicle: DMSO/PEG400/Saline 5:40:55).
- PO Group: 10 mg/kg (Vehicle: 0.5% Methylcellulose).
- Sampling: Blood collection at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
- Analysis: LC-MS/MS quantification.

Success Criteria:

- Bioavailability (F%): > 30% (Indicates good oral absorption).
- Half-life (t_{1/2}): > 2 hours (Sufficient for b.i.d dosing).

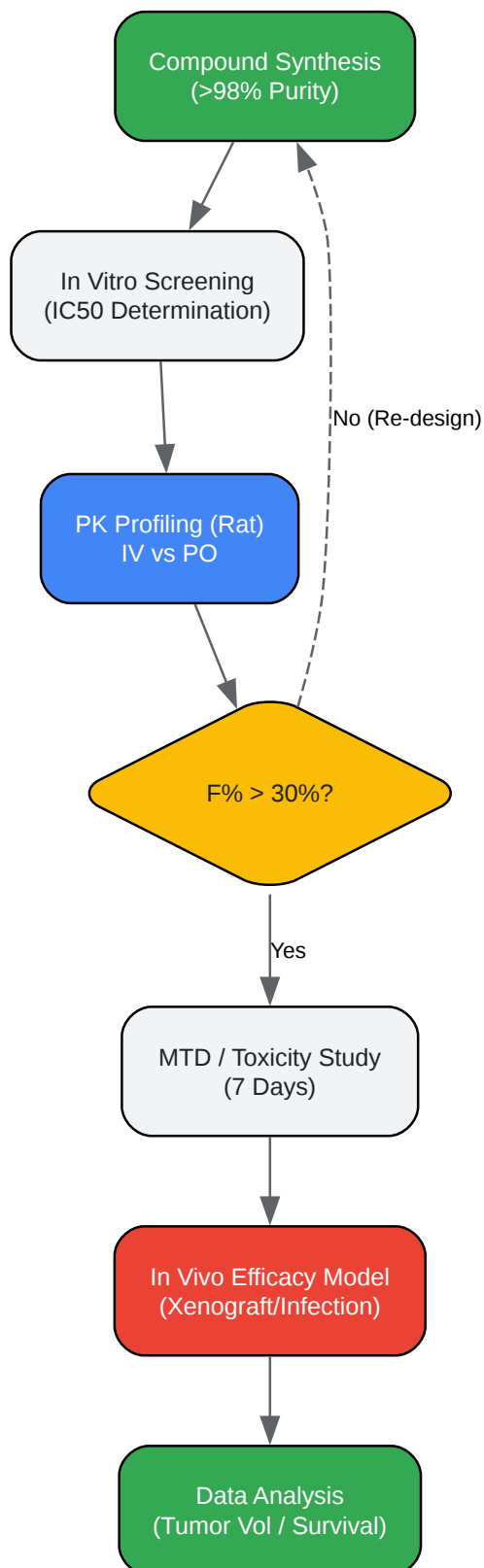
Phase 2: Efficacy Model (Xenograft or Infection)

Assumption: Validation as an antiproliferative/antimicrobial agent.

Protocol (Murine Xenograft Model):

- Tumor Induction: Subcutaneous injection of target cells (e.g., HCT-116 or *C. albicans* for fungal models) into BALB/c nude mice.
- Randomization: When tumor volume reaches ~100 mm³.
- Treatment Groups:
 - Vehicle Control (QD).
 - Positive Control (Boscalid 50 mg/kg or Sorafenib 30 mg/kg).
 - Candidate Low Dose (10 mg/kg QD).
 - Candidate High Dose (50 mg/kg QD).
- Endpoint: Tumor Volume () and Body Weight monitoring for 21 days.

Figure 2: Experimental Validation Workflow



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Caption: Figure 2. Step-by-step decision matrix for in vivo validation.

Results Interpretation & Troubleshooting

When analyzing the data, use the following guide to interpret outcomes:

- High Clearance (Cl): If the compound is cleared too rapidly, the 2-chloro position might be susceptible to nucleophilic attack (glutathione conjugation) or the amide bond might be hydrolyzed.
 - Solution: Check for metabolites in plasma.
- Low Efficacy despite Exposure: If plasma levels are high but efficacy is low, the compound may have high protein binding (common with fluorophenyl groups) or poor tissue penetration.
 - Solution: Perform a tissue distribution study (Brain/Tumor ratio).

References

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Sources

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